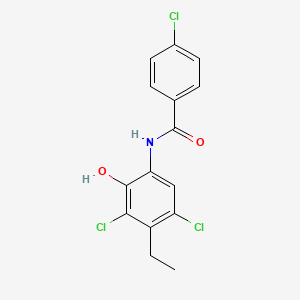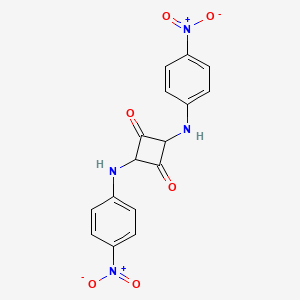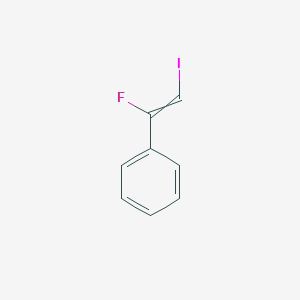
Benzene, (2,2-dibromoethenyl)pentafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2,2-dibromoethenyl)pentafluoro- is an organic compound with the molecular formula C8H2Br2F5 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, (2,2-dibromoethenyl)pentafluoro- can be synthesized through the reaction of pentafluorobenzene with 2,2-dibromoethene under specific conditions. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dibromoethenyl)pentafluoro- involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (2,2-dibromoethenyl)pentafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated or fluorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Benzene, (2,2-dibromoethenyl)pentafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzene, (2,2-dibromoethenyl)pentafluoro- exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, leading to various chemical transformations. The pathways involved in these interactions depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, (2,2-dibromoethenyl)tetrafluoro-
- Benzene, (2,2-dibromoethenyl)trifluoro-
- Benzene, (2,2-dibromoethenyl)difluoro-
Uniqueness
Benzene, (2,2-dibromoethenyl)pentafluoro- is unique due to its high degree of halogenation, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms makes it highly reactive and suitable for various specialized applications. Its unique structure also allows for specific interactions with other molecules, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
393819-34-6 |
|---|---|
Formule moléculaire |
C8HBr2F5 |
Poids moléculaire |
351.89 g/mol |
Nom IUPAC |
1-(2,2-dibromoethenyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8HBr2F5/c9-3(10)1-2-4(11)6(13)8(15)7(14)5(2)12/h1H |
Clé InChI |
YAFICFPPTPPVEV-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Br)Br)C1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
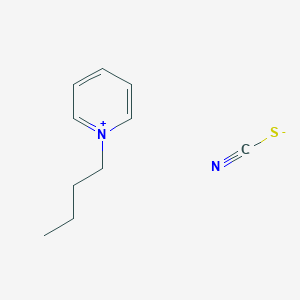
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)

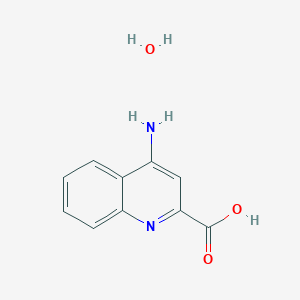

![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
